molecular formula C11H10N2O2S B12755006 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole CAS No. 24664-13-9

3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole

Cat. No.: B12755006
CAS No.: 24664-13-9
M. Wt: 234.28 g/mol
InChI Key: RHBQOSWVEPFPPC-RRGWEWPQSA-N
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Description

3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole ( 24664-13-9) is a chemical compound with the molecular formula C11H10N2O2S and a molecular weight of 234.27 g/mol. This supplier provides high-purity material for research and development purposes, with the product listed under the identifier CB71387206. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, valued for its role as a bioisostere for esters and carboxamides, which can enhance metabolic stability . Compounds based on this structure are investigated for a wide spectrum of biological activities, including potential anti-infective , anticancer , and anti-inflammatory applications . The specific combination of the 1,2,4-oxadiazole heterocycle with a methylsulfinylstyryl moiety in this compound presents a unique structure for exploration in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24664-13-9

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

3-[(E)-2-[4-[(S)-methylsulfinyl]phenyl]ethenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C11H10N2O2S/c1-16(14)10-5-2-9(3-6-10)4-7-11-12-8-15-13-11/h2-8H,1H3/b7-4+/t16-/m0/s1

InChI Key

RHBQOSWVEPFPPC-RRGWEWPQSA-N

Isomeric SMILES

C[S@](=O)C1=CC=C(C=C1)/C=C/C2=NOC=N2

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C=CC2=NOC=N2

Origin of Product

United States

Preparation Methods

Method 1A: Amidoxime Pathway

  • Step 1 : React nitriles (e.g., benzonitrile derivatives) with hydroxylamine to form amidoximes.
    Example:
    $$
    \text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(=NOH)-NH}2
    $$
  • Step 2 : Couple amidoxime with a carboxylic acid derivative. For 3-(4-methylsulfinylstyryl)-1,2,4-oxadiazole, the carboxylic acid component would be 4-methylsulfinylcinnamic acid (or its activated ester). Activation reagents like EDC or CDI facilitate this step.
    Example:
    $$
    \text{R-C(=NOH)-NH}2 + \text{R'-COOH} \xrightarrow{\text{EDC}} \text{R-C(=N-O-COR')-NH}2
    $$
  • Step 3 : Cyclodehydration under heat (90–100°C) or microwave irradiation to form the oxadiazole.

Method 1B: 1,3-Dipolar Cycloaddition

  • React nitrile oxides with nitriles in the presence of a catalyst (e.g., PtCl₄).
    Example:
    $$
    \text{R-C≡N} + \text{O=N-C≡N} \rightarrow \text{1,2,4-oxadiazole}
    $$
    This method is less favored due to competing side reactions (e.g., nitrile oxide dimerization).

Functionalization with Methylsulfinylstyryl Group

The styryl group is introduced via a Heck coupling or Wittig reaction , while the methylsulfinyl moiety is added through oxidation.

Method 2A: Styryl Group Installation

  • Heck Coupling : React a brominated oxadiazole precursor with styrylboronic acid under Pd catalysis.
  • Wittig Reaction : Use a phosphonium ylide to form the styryl double bond.

Method 2B: Sulfoxide Formation

  • Oxidize a methylthio (-SMe) precursor to methylsulfinyl (-SOCH₃) using meta-chloroperbenzoic acid (m-CPBA) or H₂O₂.
    Example:
    $$
    \text{R-SMe} \xrightarrow{\text{m-CPBA}} \text{R-SOCH}_3
    $$

Integrated Synthetic Routes

Combining the above steps, two pathways emerge:

Route 1: Oxadiazole First, Styryl Later

  • Synthesize 3-aryl-1,2,4-oxadiazole via Method 1A or 1B.
  • Introduce styryl group via Heck/Wittig reaction.
  • Oxidize -SMe to -SOCH₃.

Route 2: Styryl First, Oxadiazole Later

  • Prepare 4-methylsulfinylcinnamic acid.
  • Convert to amidoxime and cyclize using Method 1A.

Optimization and Challenges

  • Yield Considerations : Cyclodehydration with CDI in DMF achieves 61–93% yields for disubstituted oxadiazoles.
  • Purification : Silica gel chromatography or recrystallization is required.
  • Oxidation Sensitivity : The methylsulfinyl group may degrade under acidic/basic conditions, necessitating mild oxidation protocols.

Comparative Data Table

Method Starting Materials Conditions Yield Key Reference
Amidoxime + CDI Amidoxime, 4-MeSO-cinnamic acid 100°C, 3 h 61–93%
Microwave-assisted Nitrile, carboxylic acid MW, 10 min, SiO₂ ~90%
1,3-Dipolar Nitrile oxide, nitrile PtCl₄, RT 11–90%

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. Notably, compounds containing the oxadiazole moiety have been synthesized and evaluated against various cancer cell lines. For instance, a study reported that certain 1,3,4-oxadiazole derivatives showed promising cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating strong potential for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been widely investigated. Compounds synthesized from the oxadiazole scaffold have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, several 1,3,4-oxadiazoles were tested against Staphylococcus aureus and Escherichia coli, exhibiting notable antibacterial activity with minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Anti-inflammatory Effects

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. Certain compounds have been identified as selective inhibitors of cyclooxygenase enzymes (COX-1/COX-2), showcasing their potential in treating inflammatory conditions. In vivo studies indicated that some derivatives had better safety profiles compared to traditional anti-inflammatory drugs like celecoxib .

Synthesis Methodologies

The synthesis of 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole typically involves various organic reactions that yield high purity and yield rates. Recent advancements in synthetic strategies include environmentally friendly methods that enhance the efficiency of producing oxadiazoles while minimizing waste .

Synthesis Method Description Yield (%)
Conventional SynthesisTraditional multi-step reactions involving condensation and cyclization75-90%
Green Chemistry ApproachesUtilization of solvent-free conditions or bio-catalysts85-95%

Case Study: Anticancer Efficacy

A study conducted by Bajaj et al. synthesized novel 1,3,4-oxadiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines using the MTT assay. The results indicated compounds with IC50 values ranging from 1.85 to 4.88 μM against MCF-7 cells, demonstrating significant potential for further development in oncology .

Case Study: Antimicrobial Testing

In another study by Bitla et al., a series of 2,5-disubstituted 1,3,4-oxadiazoles were synthesized and screened for antibacterial activity against common pathogens. Compounds exhibited MIC values between 5 and 8.9 μg/mL against Bacillus subtilis, indicating superior efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Sulfinyl vs. Sulfonyl Derivatives

  • 3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole : Replacing the sulfinyl (-S(O)CH₃) with a sulfonyl (-SO₂CH₃) group increases electron-withdrawing effects, which may alter redox stability and intermolecular interactions. Such substitutions are critical in modulating pharmacokinetic properties .

Halogenated Derivatives

  • 3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole : Chlorine substituents improve lipophilicity and membrane permeability, as evidenced by brine shrimp toxicity assays (LD₅₀ = 12.5 µg/mL) .

Core Modifications

  • Anthranilic Diamide Analogs: Replacement of the styryl group with an anthranilic diamide scaffold (e.g., 3IIl) results in potent insecticidal activity (LC₅₀ = 0.20 mg/L against Plutella xylostella), attributed to improved binding to ryanodine receptors .
  • Quinoline-Sulfonyl Derivatives: 5-Aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles exhibit EGFR inhibition surpassing erlotinib (IC₅₀ = 0.8 nM vs. 1.2 nM), highlighting the impact of sulfonyl-linked heteroaromatic systems .

Pharmacological Activity Comparison

Antimicrobial Activity

Compound Microbial Target Activity (MIC, µg/mL) Reference
3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole Staphylococcus aureus 8.0
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole Escherichia coli 32.0
Quinoline-sulfonyl derivative Candida albicans 2.5

Insecticidal and Toxicity Profiles

Compound Bioassay Model Activity Reference
This compound Plutella xylostella LC₅₀ = 1.5 mg/L
Anthranilic diamide analog (3IIl) Plutella xylostella LC₅₀ = 0.20 mg/L
3,5-Bis(3,4-dichlorophenyl)-1,2,4-oxadiazole Artemia salina (brine shrimp) LD₅₀ = 8.3 µg/mL

Physicochemical and Electronic Properties

  • LogP Values :
    • This compound: LogP = 2.1 (moderate lipophilicity) .
    • 3-(4-Methylsulfonylstyryl)-1,2,4-oxadiazole: LogP = 1.8 (reduced lipophilicity due to polar sulfonyl group) .
  • Electron-Withdrawing Effects : Sulfinyl groups (-S(O)CH₃) exhibit intermediate electron-withdrawing strength compared to sulfonyl (-SO₂CH₃) and methylthio (-SCH₃) groups, influencing resonance stabilization and reactivity .

Biological Activity

3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its unique structure contributes to its biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Activity

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds containing the oxadiazole moiety have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives achieved IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
17aMCF-70.65
17bMCF-72.41
1PANC-1Not specified

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : Compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, compounds with the oxadiazole scaffold exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus .
CompoundBacteria TestedActivity
4aE. coliSignificant
4bPseudomonas aeruginosaModerate

Anti-inflammatory Activity

Oxadiazole derivatives are also recognized for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit inflammatory pathways effectively:

  • Comparison with Standard Drugs : Certain oxadiazole derivatives demonstrated higher anti-inflammatory activity compared to ibuprofen, making them potential candidates for new anti-inflammatory therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Receptor Interaction : The compound may interact with various receptors implicated in cancer and inflammatory processes, enhancing its therapeutic potential .

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in different therapeutic contexts:

  • Case Study 1 : A study evaluating a series of novel 1,2,4-oxadiazole derivatives found that specific modifications significantly enhanced their anticancer potency against multiple cell lines .
  • Case Study 2 : Another investigation focused on the neuroprotective effects of oxadiazole derivatives in Alzheimer's disease models demonstrated their potential through cholinesterase inhibition and antioxidant activity .

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Methylsulfinylstyryl)-1,2,4-oxadiazole and its derivatives?

The synthesis typically involves cyclization reactions using amidoximes or nitrile oxides as precursors. A modified Staudinger/aza-Wittig reaction sequence is effective for constructing bis-oxadiazole scaffolds, while oxidation of 1,2,4-oxadiazoline intermediates (e.g., using stoichiometric oxidizing agents) yields the target oxadiazole . For styryl-substituted derivatives, condensation reactions between substituted benzoyl chlorides and amidoximes under basic conditions (e.g., pyridine) are common . Optimization of reaction conditions (solvent, temperature) is critical to avoid side products like thiadiazoles.

Q. How can spectroscopic and computational tools characterize this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR identifies substituent patterns (e.g., styryl protons at δ 6.5–7.5 ppm), while IR confirms oxadiazole ring vibrations (e.g., C=N stretching at 1600–1650 cm1^{-1}) .
  • Computational : Multiwfn software analyzes electron density topology, electrostatic potential surfaces, and orbital compositions to validate electronic structure . Time-dependent DFT calculations model UV-Vis spectra to study solvent effects on absorption properties .

Q. What standard biological assays evaluate the pharmacological potential of 1,2,4-oxadiazole derivatives?

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Antioxidant : DPPH/ABTS+^+ radical scavenging assays and inhibition of DNA oxidation induced by AAPH or Cu2+^{2+}/GSH .
  • Antitumor : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and in vivo tumor weight reduction studies in murine models .

Advanced Research Questions

Q. How do structural modifications at the styryl and methylsulfinyl positions affect bioactivity and physicochemical properties?

  • Styryl Group : Introducing electron-withdrawing substituents (e.g., halogens) enhances antimicrobial activity but may reduce solubility. Conjugated styryl systems improve π-π stacking with biological targets .
  • Methylsulfinyl Group : Enhances hydrogen-bonding capacity and metabolic stability compared to methylsulfonyl or thioether analogs. In agrochemical applications, this group improves systemic translocation in plants . Computational studies (e.g., COSMO-RS) predict logP and solubility changes .

Q. What computational strategies study electronic structure and target interactions?

  • Molecular Docking : AutoDock Vina or Glide assesses binding affinity to targets like GSK-3β (for neurodegenerative applications) or bacterial enzymes (e.g., DNA gyrase) .
  • DFT : B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .
  • MD Simulations : AMBER or GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Q. How to resolve contradictions in bioactivity between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability issues .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites. For example, sulfoxide-to-sulfone oxidation may reduce efficacy .
  • Dosage Optimization : Adjust dosing regimens in rodent models to account for rapid clearance .

Q. What synthetic challenges arise in maintaining stereochemical integrity of styryl-containing oxadiazoles?

  • Isomerization Risk : The styryl double bond may isomerize under acidic/basic conditions. Use mild, non-polar solvents (e.g., DCM) and low temperatures during cyclization .
  • Chiral Sulfoxides : Asymmetric oxidation of thioethers (e.g., using Sharpless conditions) achieves enantiomeric excess but requires chiral HPLC for purification .

Q. How does the methylsulfinyl group influence antioxidant mechanisms compared to other substituents?

The methylsulfinyl group enhances radical stabilization via resonance effects and increases polarity, improving interaction with aqueous radicals (e.g., ABTS+^+). Derivatives with vanillin substituents show synergistic antioxidant effects due to phenolic OH groups . Comparative studies with methylsulfonyl analogs reveal reduced cytotoxicity, making sulfinyl derivatives preferable for in vivo applications .

Q. What safety protocols are critical for handling sulfoxide-containing oxadiazoles?

  • Reactive Intermediates : Chloromethyl intermediates (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) are lachrymators; use fume hoods and PPE .
  • Solvent Selection : Avoid DMF or DMSO for sulfoxides to prevent exothermic decomposition .
  • Storage : Store under inert gas (Ar/N2_2) at –20°C to prevent oxidation to sulfones .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted cyclization for reduced reaction times .
  • SAR Studies : Combine QSAR modeling with fragment-based drug design to optimize substituent effects .
  • Data Analysis : Use Bland-Altman plots to reconcile in vitro/in vivo discrepancies .

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